Carbonyl cyanide 2-nitrophenylhydrazone
Description
Historical Context and Evolution as a Biochemical Probe
The emergence of carbonyl cyanide phenylhydrazones as critical biochemical probes dates back to the early 1960s. In 1962, P.G. Heytler first described a new class of powerful uncoupling agents: the carbonyl cyanide phenylhydrazones. wikipedia.org Subsequent research in 1963 further characterized the action of these compounds, particularly CCCP, on mitochondria and chloroplasts, establishing their role in disrupting the link between substrate oxidation and ATP synthesis. nih.govnih.gov This discovery provided researchers with a highly effective chemical tool to manipulate cellular energy production. Compared to previously known uncouplers like 2,4-dinitrophenol (B41442) (DNP), compounds such as CCCP were found to be significantly more potent, in some cases by a factor of approximately 100, allowing for their use at much lower concentrations. sigmaaldrich.com This high potency and specific mechanism of action cemented their status as standard experimental reagents in cell and molecular biology.
Fundamental Role as a Protonophore and Uncoupler of Oxidative Phosphorylation
The primary mechanism of action for carbonyl cyanide phenylhydrazones like CCCP and FCCP is their function as protonophores. wikipedia.orgcaymanchem.com A protonophore is a lipid-soluble molecule that can transport protons (H+ ions) across a biological membrane. In the context of cellular respiration, these compounds disrupt the electrochemical proton gradient across the inner mitochondrial membrane, which is essential for energy production.
The process of oxidative phosphorylation involves the electron transport chain (ETC) pumping protons from the mitochondrial matrix into the intermembrane space. This action generates a proton-motive force, consisting of both a pH gradient and a membrane potential. This stored energy is then used by the enzyme ATP synthase to produce ATP from ADP and inorganic phosphate.
Carbonyl cyanide phenylhydrazones, being weak acids, can diffuse across the inner mitochondrial membrane in both their protonated (neutral) and deprotonated (anionic) forms. nih.gov They pick up a proton from the acidic intermembrane space, traverse the membrane, and release the proton into the alkaline matrix, effectively creating a "short-circuit" for the proton flow. wikipedia.orgwikipedia.org This dissipation of the proton gradient uncouples the process of electron transport from ATP synthesis. wikipedia.org The ETC continues to consume oxygen, often at an accelerated rate, but the energy released is dissipated as heat instead of being captured in the chemical bonds of ATP. nih.gov
| Property | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) |
| Alternate Name | [(3-chlorophenyl)hydrazono]malononitrile | N-[4-(Trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide |
| Primary Function | Protonophore, Uncoupler of Oxidative Phosphorylation | Protonophore, Uncoupler of Oxidative Phosphorylation |
| Mechanism | Transports protons across the inner mitochondrial membrane, dissipating the proton gradient and inhibiting ATP synthase function. wikipedia.org | Disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane before they can be utilized by ATP synthase. wikipedia.org |
| Year Described | circa 1963 nih.govnih.gov | 1962 wikipedia.org |
Overview of its Multifaceted Impact on Cellular and Subcellular Physiology
The disruption of the mitochondrial proton gradient by carbonyl cyanide phenylhydrazones triggers a cascade of effects that extend far beyond the inhibition of ATP synthesis. Their application in research has revealed a profound impact on various cellular and subcellular processes.
Mitochondrial Dynamics: CCCP is known to induce significant changes in mitochondrial structure, most notably promoting mitochondrial fission, a process dependent on the GTPase Drp1. caymanchem.com Studies in the fish Megalobrama amblycephala showed that CCCP treatment led to the upregulation of genes associated with fission (Drp-1, Fis-1) and the downregulation of genes linked to mitochondrial fusion (Mfn-1, Mfn-2, Opa-1). nih.gov
Mitophagy: By depolarizing the mitochondrial membrane, these uncouplers can trigger mitophagy, the selective degradation of mitochondria by autophagy. wikipedia.org This process is crucial for mitochondrial quality control. CCCP was integral in discovering the role of the Parkinson's disease-associated protein Parkin in this pathway. wikipedia.org Upon mitochondrial depolarization, the protein PINK1 accumulates on the outer mitochondrial membrane, recruiting Parkin to ubiquitinate mitochondrial proteins and target the organelle for removal. nih.gov
Ion Channel Activity: Research has shown that FCCP and CCCP can affect mitochondrial ion channels independently of their protonophoric activity. nih.gov At micromolar concentrations, they have been observed to block certain voltage-dependent channels while inducing others, suggesting these effects may be related to their ability to act as sulfhydryl reagents. nih.gov
General Cellular Processes: The impact of these compounds is not confined to mitochondria. CCCP has been shown to inhibit the secretion of certain enzymes, such as hepatic lipase (B570770), and to disrupt lysosomal degradation during autophagy. wikipedia.orgsigmaaldrich.com Furthermore, it can inhibit the evoked release of neuropeptides from the terminals of primary afferent neurons. nih.gov In bacteria like Escherichia coli, CCCP interferes with the respiratory process and phosphorylation, with its inhibitory effect being dependent on the substrate used for respiration. nih.gov
| Cellular/Subcellular Process | Observed Effect of Carbonyl Cyanide Phenylhydrazone | Research Context |
| Mitochondrial Membrane Potential | Dissipation / Collapse | Uncoupling of oxidative phosphorylation in various cell types. caymanchem.comresearchgate.net |
| Mitochondrial Respiration | Inhibition of ATP-linked respiration; stimulation of uncoupled respiration. | Studies in isolated mitochondria and whole cells. nih.govnih.gov |
| Mitochondrial Morphology | Induction of mitochondrial fission. caymanchem.com | Investigation of mitochondrial dynamics in mammalian cells. caymanchem.com |
| Mitophagy | Induction via PINK1/Parkin pathway. wikipedia.orgnih.gov | Used as a tool to study mitochondrial quality control and its link to neurodegenerative diseases. wikipedia.org |
| Ion Transport | Alteration of mitochondrial ion channel activity. nih.gov | Patch-clamp studies on mouse liver mitochondria. nih.gov |
| Protein Secretion | Inhibition of hepatic lipase secretion. sigmaaldrich.com | Studies on cellular secretion mechanisms. sigmaaldrich.com |
| Neuropeptide Release | General inhibition of evoked neuropeptide release. nih.gov | Investigation of sensory neuron function in rat urinary bladder. nih.gov |
Scope and Significance of Academic Research Employing Carbonyl Cyanide Phenylhydrazones
The potent and specific bioactivity of carbonyl cyanide phenylhydrazones has made them indispensable tools across a wide spectrum of academic research. Their primary use remains the experimental uncoupling of oxidative phosphorylation to study cellular energy metabolism, mitochondrial function, and the consequences of ATP depletion. researchgate.net
These compounds are routinely used to:
Model Cellular Stress: By inducing mitochondrial dysfunction and ATP depletion, CCCP and FCCP are used to create in vitro models of ischemic injury and cellular stress, allowing researchers to study protective mechanisms and potential therapeutic interventions. researchgate.net
Investigate Mitophagy and Neurodegeneration: CCCP's ability to reliably induce mitophagy has made it a cornerstone in the study of mitochondrial quality control. wikipedia.orgsigmaaldrich.com This is particularly significant in the field of neurodegenerative diseases like Parkinson's, where defects in mitophagy are strongly implicated. wikipedia.org
Elucidate Transport Mechanisms: They are used to probe transport processes across membranes that are dependent on an electrochemical gradient. For example, CCCP was used to demonstrate that nitrite (B80452) tolerance in anammox bacteria depends on their ability to maintain a proton gradient. science.gov
Study Bacterial Physiology: Research on bacteria such as E. coli has employed CCCP to investigate the control of respiration and its coupling to phosphorylation, revealing fundamental aspects of bacterial energy metabolism. nih.gov
The synthesis of mitochondria-targeted derivatives of CCCP, such as mitoCCCP, represents a further evolution of these tools. plos.org These modified compounds can, under certain conditions, act as "recouplers," inhibiting the uncoupling action of the parent compound, which suggests the involvement of mitochondrial proteins in the uncoupling mechanism, adding another layer of complexity and a new avenue for research. plos.orgplos.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-nitrophenyl)hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2/c10-5-7(6-11)12-13-8-3-1-2-4-9(8)14(15)16/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWOBFAONPVDDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204180 | |
| Record name | Carbonyl cyanide 2-nitrophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55653-13-9 | |
| Record name | Carbonyl cyanide 2-nitrophenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055653139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonyl cyanide 2-nitrophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action
Dissipation of Mitochondrial Membrane Potential (ΔΨm)
The primary effect of Carbonyl cyanide 2-nitrophenylhydrazone is the dissipation of the mitochondrial membrane potential (ΔΨm), a critical component of the proton-motive force.
Protonophoric Activity and Membrane Permeability
This compound functions as a protonophore, which is a lipid-soluble molecule that can transport protons (H⁺ ions) across biological membranes. wikipedia.orgresearchgate.net Its effectiveness stems from its ability to pick up protons from the intermembrane space, where they are in high concentration, and shuttle them across the inner mitochondrial membrane into the mitochondrial matrix, bypassing the ATP synthase enzyme complex. wikipedia.orgnih.gov This action effectively increases the permeability of the inner mitochondrial membrane to protons. nih.govnih.gov The structure of these compounds, containing an acidic imino group and a lipophilic phenylhydrazone backbone, facilitates this transmembrane proton transport. scispace.com Interestingly, while cyanide can diminish the ability of related uncouplers like FCCP to reduce the mitochondrial membrane potential, it does not appear to alter their intrinsic protonophoric activity in artificial lipid bilayers. nih.govresearchgate.net
Consequences for the Electrochemical Proton Gradient
The continuous shuttling of protons by this compound collapses the electrochemical proton gradient across the inner mitochondrial membrane. researchgate.netnih.gov This gradient, composed of both a chemical pH gradient and an electrical potential, is the direct source of energy used by ATP synthase to produce ATP. nih.govnih.gov By providing an alternative pathway for proton re-entry into the matrix, the compound dissipates this potential, effectively uncoupling the process of electron transport from ATP synthesis. nih.govnih.govresearchgate.net This dissipation of the proton gradient is a hallmark of its uncoupling activity. nih.gov
Influence on Mitochondrial Bioenergetics
The dissipation of the proton gradient by this compound has profound and immediate consequences for mitochondrial energy production and cellular respiration.
Decoupling of Electron Transport Chain from ATP Synthesis
This compound is a classic uncoupling agent that disrupts the link between the electron transport chain (ETC) and ATP synthesis (oxidative phosphorylation). wikipedia.orgnih.govscispace.com In normally functioning mitochondria, the flow of electrons through the ETC complexes pumps protons into the intermembrane space, creating the gradient that drives ATP synthase. nih.gov By dissipating this proton gradient, the compound allows the ETC to continue functioning, but without the concomitant production of ATP. wikipedia.orgnih.govnih.gov This uncoupling means that the energy released from the oxidation of substrates is lost primarily as heat instead of being converted into chemical energy in the form of ATP.
Stimulation of Oxygen Consumption Rate
A direct consequence of uncoupling the ETC from ATP synthesis is an increase in the rate of oxygen consumption. nih.govnih.gov In tightly coupled mitochondria, the rate of electron transport and, therefore, oxygen consumption is limited by the rate of ATP synthesis (a state known as phosphate-acceptor-mediated control). nih.gov When this compound dissipates the proton gradient, this "back-pressure" is released, and the ETC is free to operate at a maximal rate. This leads to a marked stimulation of respiration as the cell attempts to re-establish the proton gradient. nih.gov For instance, in canine models, an initial increase in oxygen consumption was observed following cyanide administration, which can be followed by a decrease as toxicity progresses. nih.gov Similarly, related uncouplers have been shown to stimulate leaf respiration rates. researchgate.net
Alterations in ATP Production and Cellular Energy Status
The most significant consequence of the action of this compound is a drastic reduction in ATP synthesis via oxidative phosphorylation. nih.govresearchgate.net By providing a route for protons to bypass ATP synthase, the primary mechanism for cellular ATP production is inhibited. researchgate.net Studies in vascular smooth muscle cells have shown that treatment with a related compound, CCCP, leads to a reduction in cellular ATP levels and a corresponding increase in the ADP/ATP ratio over time. researchgate.net This shift in the cellular energy status, specifically the increase in the ADP/ATP ratio, can activate energy-sensing pathways like AMPK. researchgate.net The decrease in cellular ATP can also lead to other ionic imbalances, such as the extrusion of magnesium, as ATP is a major chelator of this ion within the cell. nih.gov
Interactive Data Tables
Table 1: Effects of Carbonyl Cyanide Phenylhydrazones on Mitochondrial Parameters
| Parameter | Effect of this compound | Mechanism |
| Mitochondrial Membrane Potential (ΔΨm) | Dissipation / Decrease | Acts as a protonophore, shuttling H⁺ across the inner membrane. nih.govnih.govresearchgate.net |
| Proton Permeability | Increase | Provides an alternative pathway for proton entry into the matrix. nih.govnih.gov |
| Oxygen Consumption | Stimulation | Uncouples electron transport from ATP synthesis, removing respiratory control. nih.govnih.gov |
| ATP Synthesis | Inhibition / Decrease | Collapses the proton gradient necessary for ATP synthase function. nih.govresearchgate.net |
| ADP/ATP Ratio | Increase | ATP levels fall while ADP levels rise due to ongoing energy usage. researchgate.net |
Modulation of Cellular Metabolic Pathways
This compound and its related phenylhydrazone derivatives, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), are potent uncouplers of oxidative phosphorylation. By disrupting the proton gradient across the inner mitochondrial membrane, these compounds inhibit mitochondrial ATP synthesis, forcing cells to rely on alternative energy-generating pathways. A primary compensatory mechanism is the upregulation of glycolysis.
In response to mitochondrial uncoupling by agents like CCCP, a significant increase in the rate of glucose oxidation has been observed. nih.gov This metabolic shift is a crucial survival strategy, allowing cells to maintain ATP levels despite the impairment of oxidative phosphorylation. Studies on various cell types have demonstrated this reliance on glycolysis. For instance, in bovine epididymal spermatozoa, treatment with the uncoupler FCCP, a structural analogue of CCCP, led to a significant reduction in mitochondrial ATP synthesis; however, the subsequent addition of glucose stimulated the glycolytic pathway, which was sufficient to maintain sperm motility and kinetic patterns. nih.gov This highlights the capacity of glycolysis to compensate for the loss of mitochondrial energy production.
Similarly, research on ram sperm has shown that glycolysis can sustain full motility even when mitochondrial membrane potential is low due to uncoupler treatment. nih.gov The inhibition of glycolysis in these uncoupled cells leads to mitochondrial dysfunction and oxidative imbalance, underscoring the critical role of this compensatory activation. nih.gov In Escherichia coli, CCCP was found to stimulate glucose oxidation, further illustrating the fundamental nature of this metabolic response. nih.gov The underlying trigger for this switch is the altered cellular energy status, specifically the decrease in ATP and the corresponding increase in ADP and AMP, which allosterically activate key glycolytic enzymes.
| Organism/Cell Type | Compound | Observed Effect on Glycolysis | Reference |
|---|---|---|---|
| Escherichia coli | CCCP | Increased rate of glucose oxidation | nih.gov |
| Bovine Epididymal Spermatozoa | FCCP | Glycolytic pathway stimulation maintained ATP levels and motility | nih.gov |
| Ram Sperm | CCCP | Glycolysis maintained full motility despite low mitochondrial membrane potential | nih.gov |
The metabolic reprogramming induced by this compound and its analogues extends beyond a simple upregulation of glycolysis, involving a shift in the preference for and oxidation of specific substrates. The impact of these uncouplers on substrate oxidation is highly dependent on the specific substrate . For example, in E. coli, while CCCP stimulates the oxidation of glucose, it concurrently causes a strong inhibition of succinate (B1194679) oxidation. nih.gov This differential effect suggests a sophisticated rerouting of metabolic pathways to adapt to the uncoupled state. The sensitivity of other substrates to inhibition by CCCP was found to be less than that of succinate. nih.gov
This shift in substrate utilization is a hallmark of metabolic reprogramming. When mitochondrial ATP synthesis is compromised, cells not only activate glycolysis but also alter the flow of intermediates into the Krebs cycle. Research into mitochondrial uncoupling in leukemia cells reveals that this state is associated with augmented aerobic glycolysis and an increased Krebs cycle activity that is reliant on anaplerotic reactions, particularly glutaminolysis, rather than the traditional entry of pyruvate-derived acetyl-CoA. nih.gov This reprogramming ensures a continued supply of biosynthetic intermediates and maintains redox balance in the absence of efficient oxidative phosphorylation. nih.gov The cell effectively shifts from a primary reliance on glucose and pyruvate (B1213749) oxidation in the mitochondria for ATP production to a more complex metabolic network involving glycolysis for ATP and glutamine to fuel the Krebs cycle for biosynthetic purposes. nih.gov
The profound metabolic alterations induced by this compound are mediated through a complex interplay with key cellular energy sensors, most notably AMP-activated protein kinase (AMPK). As uncouplers like CCCP dissipate the mitochondrial proton gradient, the rate of ATP synthesis by ATP synthase decreases, leading to a rise in the cellular ADP/ATP and AMP/ATP ratios. This shift in the adenylate charge is a primary signal of cellular energy stress.
AMPK functions as a crucial sensor of this energy deficit. In vascular smooth muscle cells and rat thoracic aorta tissues, treatment with CCCP has been shown to increase the cellular ADP/ATP ratio, which directly leads to the activation of AMPK. nih.gov The activation of AMPK is a critical response to the metabolic stress induced by the uncoupler. nih.gov Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring energy homeostasis. It does this by phosphorylating a multitude of target proteins, which in turn stimulates catabolic pathways that generate ATP (such as glycolysis and fatty acid oxidation) while simultaneously inhibiting anabolic pathways that consume ATP (such as protein and lipid synthesis). The activation of AMPK by insecticides, which can also induce oxidative stress, further supports its role as a central regulator in response to cellular stressors. nih.gov In some contexts, AMPK activation can also promote the nuclear translocation of other transcription factors, like CncC, which regulate genes involved in detoxification and other stress responses. nih.gov
Interactions with Mitochondrial Proteins and Complexes
While the primary mechanism of this compound and its analogues is protonophoric activity across the inner mitochondrial membrane, evidence suggests their effects are not solely due to a simple shuttling of protons across the lipid bilayer but also involve direct or indirect interactions with mitochondrial proteins and complexes.
Research indicates that the uncoupling activity of CCCP in mitochondria may be mediated by certain mitochondrial proteins. plos.org This is supported by studies using a mitochondria-targeted derivative, mitoCCCP, which was found to inhibit the uncoupling action of CCCP in isolated rat liver mitochondria but did not affect CCCP's protonophoric activity in artificial, protein-free lipid membranes. plos.org This suggests that specific protein interactions are necessary for the full uncoupling effect in a cellular context. Furthermore, CCCP and its analogue FCCP have been shown to affect the activities of mitochondrial ion channels, potentially by acting as sulfhydryl reagents, a mechanism distinct from their protonophoric function. nih.gov
| Mitochondrial Component | Compound | Observed Interaction/Effect | Reference |
|---|---|---|---|
| Mitochondrial Ion Channels | CCCP, FCCP | Blockade of 100-pS channel (mCS) and induction of multiple-conductance-level channel (MCC) | nih.gov |
| Electron Transport Chain Complexes | CCCP | Decreased activities of Complex I, IV, and V | nih.gov |
| Uncoupling-mediating Proteins | CCCP | Uncoupling effect inhibited by mitoCCCP in mitochondria but not in artificial membranes, suggesting protein involvement | plos.org |
Cellular and Subcellular Responses Elicited by Carbonyl Cyanide 2 Nitrophenylhydrazone
Induction and Sensitization of Apoptosis
Carbonyl cyanide 2-nitrophenylhydrazone is known to induce and sensitize cells to apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged cells. This process is orchestrated through a series of interconnected molecular pathways.
Caspase-Dependent Apoptotic Pathways
Research has demonstrated that the apoptotic cell death induced by this compound involves the activation of caspases, a family of cysteine proteases that act as key executioners of apoptosis. nih.gov Treatment of human promyelocytic HL-60 cells with micromolar concentrations of a related compound, carbonyl cyanide m-chlorophenylhydrazone (CCCP), leads to a significant increase in the activity of caspase-3, a critical effector caspase. This activation is associated with classic apoptotic hallmarks such as chromatin condensation and the formation of apoptotic bodies.
Interestingly, while caspase activation is a feature of this induced apoptosis, its precise role can be complex. In some experimental systems, complete inhibition of caspase-3 did not prevent cell death, suggesting that while caspases are involved in executing the final stages of apoptosis, such as DNA fragmentation, they may not be the sole determinants of cell death initiation. nih.gov Furthermore, studies have implicated the involvement of initiator caspases, such as caspase-2, which can be activated in response to cellular stress and can, in turn, engage the mitochondrial pathway of apoptosis. nih.govnih.gov
The table below summarizes key findings on the role of caspases in apoptosis induced by carbonyl cyanide phenylhydrazones.
| Cell Line | Key Finding | Implication |
| HL-60 | CCCP treatment leads to a distinct increase in caspase-3 activity. | Implicates caspase-3 as a key executioner in this apoptotic pathway. |
| HL-60 | Inhibition of caspase-3 did not prevent cell death but did affect the manifestation of apoptotic hallmarks. | Suggests the existence of caspase-independent cell death mechanisms or the involvement of other caspases. |
| Various | Caspase-2 can be activated by cellular stress and can induce mitochondria-mediated apoptosis. | Points to a role for initiator caspases in triggering the apoptotic cascade. nih.govnih.gov |
Role of Mitochondrial Permeability Transition Pore (MPTP)
The mitochondrial permeability transition pore (MPTP) is a high-conductance channel in the inner mitochondrial membrane. Its prolonged opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors, ultimately triggering cell death. nih.govresearchgate.net Mitochondrial calcium overload is a primary trigger for MPTP opening. nih.gov
Regulation of Pro- and Anti-apoptotic Protein Expression
The fate of a cell in response to an apoptotic stimulus is tightly regulated by the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. nih.govbiosynth.comresearchgate.net Pro-apoptotic members, such as Bax and Bak, promote apoptosis by permeabilizing the outer mitochondrial membrane, while anti-apoptotic members, like Bcl-2 and Bcl-xL, inhibit this process. biosynth.comresearchgate.net
Studies have shown that treatment with carbonyl cyanide phenylhydrazones can influence this balance. For instance, it has been observed to cause the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a key step in the initiation of apoptosis. uni.lu Conversely, the expression of anti-apoptotic proteins like Bcl-2 can confer resistance to apoptosis induced by these compounds. uni.lunih.gov The interplay between these opposing factions of the Bcl-2 family is a critical determinant of whether a cell will succumb to or survive the mitochondrial stress induced by this compound. nih.gov
Regulation of Autophagy and Mitophagy
In addition to apoptosis, cells respond to the mitochondrial stress induced by this compound by activating autophagy, a cellular process for degrading and recycling cellular components. A selective form of autophagy that targets damaged mitochondria is known as mitophagy.
Initiation of Parkin-Dependent Mitophagy
This compound is a widely used tool to study Parkin-dependent mitophagy, a key mitochondrial quality control pathway. nih.gov Mutations in the gene encoding Parkin, an E3 ubiquitin ligase, are linked to certain forms of Parkinson's disease. nih.govnih.gov
The process is initiated when the loss of mitochondrial membrane potential, induced by the compound, leads to the stabilization of the protein kinase PINK1 on the outer mitochondrial membrane. nih.govnih.gov Activated PINK1 then recruits Parkin from the cytosol to the damaged mitochondria. nih.govnih.gov Once recruited, Parkin ubiquitinates various outer mitochondrial membrane proteins. nih.govnih.gov This ubiquitination serves as a signal for the autophagic machinery to recognize and engulf the damaged mitochondrion. nih.gov
The table below outlines the key steps in the initiation of Parkin-dependent mitophagy induced by carbonyl cyanide phenylhydrazones.
| Step | Molecular Event | Key Proteins Involved |
| 1. Mitochondrial Depolarization | Disruption of the mitochondrial membrane potential. | This compound |
| 2. PINK1 Stabilization | Accumulation and activation of PINK1 on the outer mitochondrial membrane. | PINK1 |
| 3. Parkin Recruitment | Translocation of Parkin from the cytosol to the damaged mitochondria. | Parkin, PINK1 |
| 4. Ubiquitination | Parkin-mediated ubiquitination of outer mitochondrial membrane proteins. | Parkin, Ubiquitin |
| 5. Mitophagy Initiation | Recognition of ubiquitinated mitochondria by the autophagy machinery. | Autophagy receptors (e.g., p62/SQSTM1) |
Mechanisms of Mitochondrial Degradation and Quality Control
The degradation of mitochondria via mitophagy is a critical aspect of cellular quality control, ensuring the removal of dysfunctional organelles that could otherwise produce excessive reactive oxygen species and trigger apoptosis. nih.govfrontiersin.orgmdpi.comresearchgate.net Following the Parkin-mediated ubiquitination of damaged mitochondria, autophagy receptors, such as p62/SQSTM1, are recruited. nih.gov These receptors act as a bridge, linking the ubiquitinated mitochondria to the nascent autophagosome, a double-membraned vesicle that engulfs the mitochondrion. nih.gov
Activation of Integrated Stress Response (ISR) and Unfolded Protein Response (UPR)
Exposure to carbonyl cyanide uncouplers triggers the Integrated Stress Response (ISR), a crucial signaling pathway activated by various cellular stresses, including mitochondrial dysfunction and oxidative stress. nih.gov The ISR converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event that recalibrates cellular protein synthesis and induces the expression of stress-responsive genes. nih.govnih.gov This response is closely linked with the Unfolded Protein Response (UPR), which is primarily initiated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). jebms.org The mitochondrial stress induced by uncouplers can lead to ER stress, thus activating the UPR pathways. jebms.orgnih.gov
The phosphorylation of eIF2α is a central node in the cellular response to uncoupler-induced stress. nih.govmdpi.com In mammalian cells, four known kinases can phosphorylate eIF2α in response to different stress signals: HRI, PKR, PERK, and GCN2. mdpi.com In the context of CCCP-induced mitochondrial dysfunction, the ISR pathway appears to be mediated primarily by the activation of HRI kinase, and not by GCN2, PERK, or PKR. nih.gov
Phosphorylation of eIF2α at serine 51 leads to a global attenuation of protein synthesis, which helps to conserve resources and reduce the load of new proteins entering a compromised folding environment in the ER. jebms.orgmdpi.com However, this general shutdown of translation is accompanied by the preferential translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). nih.govnih.gov This selective translation is possible due to unique features in the 5'-untranslated regions (5'-UTRs) of these mRNAs, such as upstream open reading frames (uORFs). nih.gov
Research has shown that treatment with mitochondrial uncouplers like Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) can cause a significant inhibition of the protein synthesis rate, which correlates with an increased phosphorylation of eIF2α. researchgate.net
Table 1: Key Events in ISR/UPR Activation by Carbonyl Cyanide Uncouplers
| Event | Description | Primary Kinase (for CCCP) | Consequence | Reference |
|---|---|---|---|---|
| eIF2α Phosphorylation | Phosphorylation of the alpha subunit of eukaryotic initiation factor 2 at Serine 51. | HRI | Global inhibition of protein synthesis; preferential translation of specific mRNAs like ATF4. | nih.govmdpi.com |
| Gene Expression Reprogramming | Altered transcription profiles to manage stress. | N/A | Induction of stress-response genes mediated by transcription factors like ATF4 and CHOP. | nih.govnih.gov |
Following the phosphorylation of eIF2α, the increased translation of Activating Transcription Factor 4 (ATF4) initiates a transcriptional cascade aimed at mitigating stress and promoting survival. jebms.orgnih.gov ATF4 translocates to the nucleus and induces the expression of genes involved in amino acid metabolism, antioxidant responses, and protein folding. nih.govnih.gov
One of the key target genes of ATF4 is C/EBP homologous protein (CHOP), also known as DDIT3. nih.govnih.gov Studies demonstrate that ATF4 and CHOP can interact to directly induce genes involved in protein synthesis and the UPR. nih.gov While initially part of an adaptive response, sustained or overwhelming stress leads to high levels of CHOP, which can promote apoptosis. nih.govnih.gov The induction of both ATF4 and CHOP expression is a confirmed consequence of CCCP treatment. nih.gov Research using an ISR inhibitor (ISRIB) showed that it could mitigate the CCCP-induced expression of ATF4 and CHOP, underscoring the direct link between the ISR and these transcription factors. nih.gov
Table 2: Downstream Transcription Factors in the ISR
| Molecule | Activation Mechanism | Primary Function | Reference |
|---|---|---|---|
| ATF4 (Activating Transcription Factor 4) | Preferential translation upon eIF2α phosphorylation. | Induces genes for antioxidant response, amino acid metabolism, and CHOP. | nih.govjebms.orgnih.gov |
| CHOP (C/EBP homologous protein) | Transcriptional induction by ATF4. | Mediates apoptosis under prolonged or severe ER stress. Can also increase protein synthesis and oxidative stress. | nih.govnih.govnih.gov |
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
A primary consequence of mitochondrial uncoupling by compounds like CCCP is the increased production of reactive oxygen species (ROS), leading to a state of oxidative stress. nih.govnih.gov This oxidative burden is a major contributor to the cellular damage and cell death pathways initiated by these uncouplers. nih.govresearchgate.net
Mitochondrial uncouplers disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation. bohrium.comscispace.com This disruption accelerates electron flow through the electron transport chain (ETC). While Complexes I and III are traditionally known as major sites of ROS production, evidence also points to Complex II (succinate dehydrogenase) as a significant source. nih.gov The altered electron kinetics caused by uncoupling can increase the likelihood of electrons prematurely leaking from the ETC and reacting with molecular oxygen to form superoxide (B77818) radicals, the primary ROS. This process is a key driver of the ROS-mediated cell death induced by CCCP. nih.gov
Cells possess sophisticated mechanisms to counteract oxidative stress. One critical pathway is the Nrf2-Keap1 system. nih.gov Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, in response to oxidative stress induced by CCCP, Keap1 itself is degraded, in a process partially dependent on autophagy. nih.gov This stabilizes Nrf2, allowing it to accumulate and activate the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes that help eliminate ROS. nih.gov The protein p62 plays a crucial role as an adaptor in the selective autophagic degradation of Keap1, thereby linking the autophagy machinery to the activation of the Nrf2 protective response against CCCP-induced oxidative stress. nih.gov
Another cellular response to the oxidative burden is the induction of cyanide-resistant respiration, an alternative pathway in some organisms that can help mitigate the production of H2O2. nih.gov Furthermore, the accumulation of carbonylated proteins, which are products of oxidative damage to amino acid residues, serves as a biomarker of severe oxidative stress. nih.govnih.govresearchgate.net
Impact on Other Cellular Processes and Organelle Function
The effects of carbonyl cyanide uncouplers extend beyond the ISR and oxidative stress, impacting the function and morphology of various organelles. As protonophores, they dissipate proton gradients not just in mitochondria but potentially across other cellular membranes, leading to widespread cellular dysfunction. scispace.com
Electron microscopy has revealed significant morphological changes in response to uncouplers like FCCP. These include mitochondrial pleomorphism (variation in shape and size) and swelling in hepatocytes and pancreatic cells. bohrium.com In addition to direct mitochondrial damage, effects are seen in other organelles. For instance, treatment can lead to the dilatation of the rough endoplasmic reticulum and Golgi bodies. bohrium.com Studies on H9C2 cardiac myoblasts treated with CCCP confirmed alterations in mitochondrial structure and a decrease in the mitochondrial membrane potential. researchgate.net The widespread stress also triggers autophagy, a cellular recycling process, which can serve a protective role by clearing damaged organelles and protein aggregates or contribute to cell death pathways. nih.govnih.gov
Applications in Advanced Academic Research
Elucidation of Mitochondrial Dynamics and Homeostasis
**Table 1: Effect of Carbonyl Cyanide 3-Chlorophenylhydrazone on Mitochondrial Dynamics in *Megalobrama amblycephala***
| Gene | Function | Effect of CCCP Treatment |
|---|---|---|
| Drp-1 | Fission | Upregulated |
| Fis-1 | Fission | Upregulated |
| Mff | Fission | Upregulated |
| Mfn-1 | Fusion | Downregulated |
| Mfn-2 | Fusion | Downregulated |
| Opa-1 | Fusion | Downregulated |
Investigation of Cellular Stress Adaptation and Survival Pathways
The induction of mitochondrial dysfunction by carbonyl cyanide 2-nitrophenylhydrazone serves as a model for studying cellular stress adaptation and the activation of pro-survival pathways. The uncoupling of oxidative phosphorylation leads to an increase in reactive oxygen species (ROS), which can act as signaling molecules to trigger adaptive responses.
One of the key pathways activated in response to this compound-induced stress is the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress. nih.gov Studies have shown that carbonyl cyanide m-chlorophenylhydrazone (CCCP) promotes the degradation of Keap1, leading to the activation of Nrf2. nih.gov This activation is partly dependent on autophagy and is facilitated by the protein p62, which acts as an adaptor. nih.gov The subsequent upregulation of Nrf2 target genes helps to mitigate the damaging effects of ROS and promote cell survival. nih.gov The absence of p62 has been shown to block this adaptive response and increase cellular susceptibility to oxidative stress. nih.gov
Dissection of Programmed Cell Death Mechanisms
This compound and its analogs are widely used to investigate the mechanisms of programmed cell death, including apoptosis. By inducing mitochondrial damage, these compounds can trigger the intrinsic apoptotic pathway. Research has shown that treatment with carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) can induce apoptosis in various cell lines. nih.gov This is often characterized by the loss of mitochondrial membrane potential, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net
Interestingly, studies have also revealed that in some contexts, the cell death induced by these compounds can be caspase-independent. nih.gov For example, in As4.1 juxtaglomerular cells, while FCCP induced apoptosis and caspase-3 activation, caspase inhibitors failed to rescue the cells from death, suggesting an alternative, caspase-independent mechanism is at play. nih.gov Furthermore, in human promyelocytic HL-60 cells, CCCP was found to induce typical apoptotic features, highlighting the role of caspase proteases in this process. researchgate.net The ability to trigger different forms of cell death makes these compounds valuable tools for dissecting the complex and often overlapping pathways of programmed cell death.
Probing Drug Transport and Efflux Mechanisms in Cellular Systems
While direct studies on the use of this compound to probe drug transport and efflux mechanisms are less common, its ability to deplete cellular ATP levels provides an indirect method for investigating ATP-dependent transport processes. Many drug efflux pumps, such as the ATP-binding cassette (ABC) transporters, are primary active transporters that rely on the energy from ATP hydrolysis to export substrates out of the cell. By inhibiting ATP synthesis through the uncoupling of oxidative phosphorylation, this compound can be used to assess the contribution of these ATP-dependent transporters to drug resistance and efflux.
Characterization of Metabolic Reprogramming in Disease Models
The disruption of mitochondrial metabolism by this compound is a powerful tool for studying metabolic reprogramming, a hallmark of various diseases, including cancer. Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival. By forcing a reliance on alternative metabolic pathways, such as glycolysis, through the inhibition of oxidative phosphorylation, researchers can investigate the metabolic flexibility of cancer cells and identify potential therapeutic targets.
For instance, studies in gastric cancer cells have utilized CCCP to investigate the consequences of mitochondrial dysfunction. researchgate.netsciety.org This research has shown that CCCP can inhibit cell viability, proliferation, migration, and invasion, and induce apoptosis and cell cycle arrest. researchgate.netsciety.org These effects highlight the dependence of these cancer cells on mitochondrial function and provide a model for exploring the metabolic vulnerabilities of tumors.
Utilization as a Tool to Study Autophagy and Mitophagy Pathways
This compound is a classic and widely used inducer of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria. nih.govresearchgate.net The dissipation of the mitochondrial membrane potential by this compound is a key signal that initiates the mitophagy pathway. nih.gov
The most well-characterized pathway involves the stabilization of the protein kinase PINK1 on the outer mitochondrial membrane of depolarized mitochondria. nih.govnih.gov PINK1 then recruits the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer membrane proteins. nih.govnih.gov This ubiquitination serves as a signal for the recruitment of autophagy receptors, such as p62, which link the damaged mitochondrion to the autophagic machinery for degradation. nih.govnih.gov The use of this compound has been instrumental in elucidating the molecular details of this pathway and its importance in maintaining mitochondrial quality control. nih.govnih.govresearchgate.netnih.gov Studies in various cell types, including liver and gastric cancer cells, have confirmed the induction of mitophagy via the PINK1/Parkin pathway in response to CCCP treatment. researchgate.netsciety.orgnih.govrawdatalibrary.net
Table 2: Key Proteins Involved in CCCP-Induced Mitophagy
| Protein | Role in Mitophagy |
|---|---|
| PINK1 | Kinase that accumulates on damaged mitochondria |
| Parkin | E3 ubiquitin ligase recruited by PINK1 |
| p62/SQSTM1 | Autophagy receptor that recognizes ubiquitinated mitochondria |
| LC3 | Autophagosome marker |
Methodological Approaches for Studying Carbonyl Cyanide 2 Nitrophenylhydrazone Effects
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and a key event in the early stages of apoptosis. The effects of Carbonyl cyanide 2-nitrophenylhydrazone on ΔΨm are typically assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.
Flow Cytometry using Fluorescent Dyes (e.g., TMRE, JC-1)
Flow cytometry offers a high-throughput method for quantifying changes in ΔΨm in a large population of cells. This technique utilizes fluorescent dyes that respond to changes in the mitochondrial electrochemical gradient.
Tetramethylrhodamine, Ethyl Ester (TMRE): TMRE is a cell-permeable, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. In healthy cells, the fluorescence intensity of TMRE is high. Upon treatment with a mitochondrial uncoupler like 2-NP, the ΔΨm is expected to dissipate, leading to a decrease in TMRE accumulation and a corresponding reduction in fluorescence intensity, which can be quantified by flow cytometry.
5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide (JC-1): JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. nih.gov Following mitochondrial depolarization induced by compounds such as 2-NP, JC-1 remains in its monomeric form, which emits green fluorescence. nih.gov The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, largely independent of mitochondrial size, shape, and density. nih.gov A decrease in this ratio is indicative of mitochondrial depolarization.
Table 1: Illustrative Flow Cytometry Data for Mitochondrial Membrane Potential Assessment (Disclaimer: The following data is illustrative and based on the expected effects of a mitochondrial uncoupler. Specific experimental data for this compound is not widely available in the public domain.)
| Treatment | Fluorescent Dye | Parameter Measured | Expected Outcome |
| Vehicle Control | TMRE | Mean Fluorescence Intensity | High |
| 2-NP | TMRE | Mean Fluorescence Intensity | Decreased |
| Vehicle Control | JC-1 | Red/Green Fluorescence Ratio | High |
| 2-NP | JC-1 | Red/Green Fluorescence Ratio | Decreased |
Confocal and Live-Cell Imaging Techniques
Confocal and live-cell imaging provide high-resolution spatial and temporal information about changes in ΔΨm within individual cells and even within individual mitochondria. These techniques utilize the same fluorescent probes as flow cytometry (TMRE and JC-1) but allow for direct visualization of mitochondrial morphology and function in real-time.
Using confocal microscopy, researchers can observe the localization of the fluorescent dyes within the mitochondria and monitor changes in fluorescence intensity or ratio over time following the application of 2-NP. Live-cell imaging allows for the dynamic tracking of mitochondrial depolarization, providing insights into the kinetics and spatial patterns of 2-NP's effects. For example, studies using the related compound carbonyl cyanide m-chlorophenylhydrazone (CCCP) have employed laser scanning confocal microscopy to measure the depolarization of the mitochondrial membrane potential in smooth muscle cells. wustl.edu
Measurement of Oxygen Consumption Rate and Extracellular Acidification Rate
As a mitochondrial uncoupler, this compound is expected to directly affect cellular respiration. The primary methods for measuring these changes are the Seahorse XF Analyzer and high-resolution respirometry.
Seahorse XF Analyzer Bioenergetic Profiling
The Seahorse XF Analyzer is a powerful tool for real-time, label-free measurement of two key indicators of cellular metabolism: the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). OCR is a measure of mitochondrial respiration, while ECAR is largely attributed to glycolysis.
By sequentially injecting a series of metabolic inhibitors and uncouplers, a detailed profile of a cell's bioenergetic state can be generated. When studying an uncoupler like 2-NP, it would be expected to cause a significant increase in OCR as the mitochondria attempt to compensate for the dissipated proton gradient by consuming more oxygen. This is often referred to as maximal respiration. The Seahorse XF Mito Stress Test is a standard assay that measures basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The addition of an uncoupler like 2-NP would be a key step in determining the maximal respiratory capacity of the cells.
Table 2: Illustrative Seahorse XF Analyzer Data for a Mitochondrial Uncoupler (Disclaimer: The following data is illustrative and based on the expected effects of a mitochondrial uncoupler. Specific experimental data for this compound is not widely available in the public domain.)
| Measurement | Description | Expected Effect of 2-NP |
| Basal OCR | Baseline oxygen consumption | No initial change |
| ATP Production-linked OCR | OCR coupled to ATP synthesis | No direct effect, but subsequent uncoupling will impact this |
| Maximal Respiration | Maximum OCR achieved with an uncoupler | Significant increase |
| Spare Respiratory Capacity | Difference between maximal and basal respiration | Will be revealed by 2-NP addition |
| Non-Mitochondrial Respiration | Oxygen consumption from other cellular processes | No effect |
| Basal ECAR | Baseline extracellular acidification | May increase as cells shift to glycolysis for ATP |
High-Resolution Respirometry
High-resolution respirometry, often performed using instruments like the Oroboros Oxygraph-2k, provides highly sensitive and precise measurements of oxygen consumption in isolated mitochondria, permeabilized cells, or intact cells. This technique allows for detailed investigation of the function of specific components of the electron transport system (ETS).
In the context of studying 2-NP, high-resolution respirometry can be used to titrate the compound and determine its precise effect on oxygen flux under various substrate conditions. This allows for the characterization of its uncoupling activity and any potential inhibitory effects on the ETS complexes. Protocols often involve the sequential addition of substrates, inhibitors, and uncouplers to dissect the different respiratory states. nih.govnih.gov
Analysis of Apoptotic and Cell Death Markers
The disruption of mitochondrial function by uncouplers like this compound can trigger programmed cell death, or apoptosis. The investigation of apoptotic markers is therefore crucial to understanding the full cellular impact of this compound. Key events and proteins analyzed include:
Caspase Activation: Caspases are a family of proteases that are central to the execution of apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) can be measured using various assays, including colorimetric or fluorometric activity assays and western blotting for the detection of cleaved (active) forms of the caspases. Studies on the related compound FCCP have shown that it can induce apoptosis accompanied by caspase-3 activation. nih.gov
Cytochrome c Release: In the intrinsic pathway of apoptosis, mitochondrial outer membrane permeabilization leads to the release of cytochrome c from the intermembrane space into the cytosol. This can be detected by western blotting of cytosolic and mitochondrial fractions or by immunofluorescence microscopy. The release of cytochrome c is a critical event that triggers the formation of the apoptosome and subsequent caspase activation. uky.edu
Bcl-2 Family Protein Expression: The Bcl-2 family of proteins are key regulators of apoptosis, with members that are either pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-xL). The ratio of pro- to anti-apoptotic Bcl-2 family members can determine the susceptibility of a cell to apoptotic stimuli. The expression levels of these proteins following treatment with 2-NP can be analyzed by western blotting or quantitative PCR to understand how it modulates the apoptotic threshold. It has been shown that Bcl-2 can interfere with apoptosis downstream of cytochrome c release. nih.gov
Table 3: Common Apoptotic Markers and Methods of Analysis
| Marker | Role in Apoptosis | Method of Analysis |
| Cleaved Caspase-3 | Executioner caspase | Western Blot, Fluorometric/Colorimetric Assays |
| Cleaved Caspase-9 | Initiator caspase | Western Blot, Fluorometric/Colorimetric Assays |
| Cytosolic Cytochrome c | Activates apoptosome | Western Blot (of cytosolic fraction), Immunofluorescence |
| Bax/Bcl-2 Ratio | Regulates mitochondrial outer membrane permeabilization | Western Blot, qPCR |
Biochemical and Molecular Assays for Stress Responses
Exposure to this compound induces significant cellular stress, particularly related to mitochondrial and endoplasmic reticulum (ER) function. Biochemical and molecular assays are essential for dissecting the specific signaling pathways activated by this stress.
Western blotting is a fundamental technique used to detect and quantify specific proteins in a cell extract. This method is invaluable for studying stress response pathways by measuring changes in the expression levels or phosphorylation status of key regulatory proteins. A related mitochondrial uncoupler, FCCP, has been shown to induce a rapid increase in the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.gov This phosphorylation event reduces general protein synthesis but promotes the translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4). nih.gov
ATF4 is a key transcription factor in the integrated stress response and the unfolded protein response (UPR). nih.govnih.gov Its activation leads to the transcription of target genes, including C/EBP homologous protein (CHOP), a protein heavily involved in inducing apoptosis under conditions of prolonged ER stress. nih.govnih.gov Furthermore, mitochondrial damage is a known trigger for mitophagy, the selective autophagic removal of damaged mitochondria. This process often involves the recruitment of the E3 ubiquitin ligase Parkin (PARK2) to the damaged mitochondria, initiating their clearance. nih.govnih.gov Western blotting can be used to track the expression levels of all these proteins, providing a snapshot of the cell's response to the induced stress.
| Protein Target | Significance in Stress Response | Typical Observation after Stress Induction |
| eIF2α-P | Phosphorylated (activated) form of eIF2α; a key marker of the Integrated Stress Response that reduces global translation. | Increased phosphorylation. nih.gov |
| ATF4 | Transcription factor translated upon eIF2α phosphorylation; activates genes involved in stress adaptation and apoptosis. | Increased protein expression. nih.gov |
| CHOP | Pro-apoptotic transcription factor induced by ATF4 during prolonged ER or metabolic stress. | Increased protein expression. nih.gov |
| Parkin | E3 ubiquitin ligase recruited to depolarized mitochondria to initiate mitophagy. | Changes in cellular localization (recruitment to mitochondria) rather than total expression. nih.govnih.gov |
To specifically measure the activity of a signaling pathway, researchers can use reporter gene assays. This technique involves introducing a plasmid into cells where a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), is under the control of a promoter that is responsive to a specific transcription factor.
For instance, to measure the activation of the ATF4-mediated stress response, a reporter construct containing ATF4 binding sites in its promoter would be used. When cells are exposed to a stressor like this compound that activates this pathway, ATF4 is produced and binds to the promoter, driving the expression of the reporter gene. The resulting signal (light from luciferase or fluorescence from GFP) can be quantified, providing a direct and sensitive readout of the specific pathway's activity.
Microscopic Techniques for Cellular and Mitochondrial Morphology
Mitochondria exist as a dynamic network that undergoes constant fission (division) and fusion (merging) events. Cellular stress significantly impacts this balance. Microscopic techniques are essential for visualizing these structural changes.
Fluorescence microscopy is a primary tool for observing mitochondrial morphology in living or fixed cells. This can be achieved using:
Mitochondria-specific fluorescent dyes: Dyes such as MitoTracker Red CMXRos accumulate in mitochondria based on the mitochondrial membrane potential.
Genetically encoded fluorescent proteins: Cells can be engineered to express fluorescent proteins, like GFP or YFP, that are targeted to the mitochondrial matrix or membrane.
Using these tools, researchers can observe the architecture of the mitochondrial network. In healthy cells, mitochondria often form an interconnected, tubular network. Following treatment with mitochondrial uncouplers like this compound, this network frequently collapses into numerous small, spherical mitochondria, a state known as mitochondrial fragmentation. nih.gov For higher resolution, Transmission Electron Microscopy (TEM) can be employed to visualize the ultrastructure of mitochondria, including the cristae, providing even more detailed insight into morphological damage.
| Microscopic Technique | Probe/Method | Information Gained |
| Confocal Fluorescence Microscopy | MitoTracker Dyes, mito-GFP | Visualization of the overall mitochondrial network architecture (e.g., tubular, fragmented) in 3D. |
| Live-Cell Imaging | MitoTracker Dyes, mito-GFP | Real-time observation of dynamic processes like fission, fusion, and mitophagy. |
| Transmission Electron Microscopy (TEM) | Chemical fixation and staining | High-resolution imaging of mitochondrial ultrastructure, including cristae morphology and membrane integrity. |
Electron Microscopy for Ultrastructural Changes
Electron microscopy is a critical tool for observing the fine structural details of cellular organelles following exposure to chemical agents. In studies involving mitochondrial uncouplers like carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), a compound structurally and functionally related to this compound, electron microscopy has revealed significant alterations to mitochondrial morphology.
Research in rat models has shown that exposure to FCCP leads to notable ultrastructural changes in the mitochondria of various tissues. nih.gov In hepatocytes, a condition known as mitochondrial pleomorphism was observed, indicating significant variations in mitochondrial shape and size. nih.gov Furthermore, distinct swelling of mitochondria was documented in the alpha and beta cells of the pancreas. nih.gov These observations are crucial as changes in mitochondrial structure are often indicative of functional disturbances, such as the disruption of the mitochondrial membrane potential and oxidative phosphorylation. nih.gov
Table 1: Summary of Ultrastructural Changes Observed with a Carbonyl Cyanide Analogue (FCCP) via Electron Microscopy
| Tissue/Cell Type | Observed Ultrastructural Change | Reference |
|---|---|---|
| Hepatocytes | Mitochondrial Pleomorphism | nih.gov |
| Pancreatic Alpha Cells | Mitochondrial Swelling | nih.gov |
| Pancreatic Beta Cells | Mitochondrial Swelling | nih.gov |
Live-Cell Imaging for Mitochondrial Dynamics (fission/fusion)
Mitochondria are not static organelles; they are highly dynamic, constantly undergoing fusion (merging) and fission (dividing) to maintain cellular homeostasis. youtube.com The study of these dynamic processes in real-time has been made possible by live-cell imaging techniques, particularly fluorescence microscopy. nih.gov
To visualize mitochondrial dynamics, researchers often use fluorescent proteins to label mitochondria or employ potential-sensitive dyes. nih.gov Techniques like laser scanning confocal microscopy allow for the high-resolution visualization of these labeled organelles in living cells. nih.gov For instance, studies on carbonyl cyanide m-chlorophenylhydrazone (CCCP), another analogue, have used laser scanning confocal microscopy to measure changes in mitochondrial membrane potential in smooth muscle cells. nih.gov
The balance between mitochondrial fission and fusion is governed by a complex protein machinery, including mitofusins (MFN1, MFN2) for fusion and dynamin-related protein 1 (Drp1) for fission. youtube.com Live-cell imaging allows researchers to observe how compounds like this compound affect these processes. A disruption in this balance, such as excessive fission, can lead to mitochondrial fragmentation and is often associated with cellular stress and dysfunction. The ability to image these events in real-time is essential for understanding the mechanisms by which such compounds exert their effects. nih.gov
Genetic and Pharmacological Interventions in Research Models
To dissect the specific pathways through which this compound acts, researchers employ genetic and pharmacological tools to manipulate key cellular components.
Gene Silencing and Overexpression Studies
Genetic modification of research models provides a powerful method for identifying the roles of specific proteins in the cellular response to a compound. Techniques like gene silencing (e.g., using RNA interference) or gene overexpression can reveal whether a particular protein is necessary for or protective against the compound's effects.
A relevant example comes from studies with CCCP, which induces oxidative stress. Research has shown that the protein p62 is crucial for protecting cells against this stress. nih.gov In one study, the ablation (or lack) of the gene for p62 blocked the activation of the Nrf2-Keap1 pathway, a key cellular defense mechanism against reactive oxygen species (ROS). nih.gov Consequently, cells lacking p62 were more susceptible to CCCP-induced oxidative stress and cell death. nih.gov This type of study demonstrates how gene silencing can pinpoint specific proteins involved in the cellular response to carbonyl cyanide compounds.
Use of Specific Inhibitors and Activators
Pharmacological interventions, using specific inhibitors or activators of cellular pathways, are employed to understand the mechanisms of action of a test compound. By blocking or stimulating a particular pathway, researchers can determine if it is involved in the observed cellular response.
Studies investigating the vascular effects of CCCP have utilized this approach effectively. To determine the mechanism of CCCP-induced vasorelaxation, researchers used several specific inhibitors. nih.gov For example, the use of glibenclamide, a KATP channel blocker, showed that these channels were not involved in the relaxation effect. nih.gov However, the use of SERCA (sarco/endoplasmic reticulum Ca2+-ATPase) inhibitors, such as thapsigargin (B1683126) and cyclopiazonic acid, partially inhibited the vasorelaxation, indicating that calcium handling by the sarcoplasmic reticulum is part of the mechanism. nih.gov This methodological approach allows for the precise mapping of the signaling cascades affected by carbonyl cyanide compounds.
Table 2: Examples of Pharmacological Interventions in the Study of a Carbonyl Cyanide Analogue (CCCP)
| Intervention Tool | Target/Pathway | Finding | Reference |
|---|---|---|---|
| Glibenclamide | KATP Channels | Target is not significantly involved in CCCP-induced vasorelaxation. | nih.gov |
| Thapsigargin | SERCA Pump | Target is partially involved in CCCP-induced vasorelaxation. | nih.gov |
| Cyclopiazonic Acid | SERCA Pump | Target is partially involved in CCCP-induced vasorelaxation. | nih.gov |
Emerging Research Directions and Future Perspectives
Elucidation of Non-Mitochondrial Primary or Secondary Targets
The primary mechanism of action for carbonyl cyanide phenylhydrazones is the dissipation of the proton gradient across the inner mitochondrial membrane, targeting cytochrome c oxidase nih.gov. However, recent evidence suggests that the full spectrum of their biological effects cannot be attributed solely to mitochondrial uncoupling. A comparative study on the analog Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) revealed pathological changes in a variety of tissues, including the pancreas, testis, stomach, and parotid gland, in addition to the liver. nih.gov The study noted that there was no direct parallel relationship between the in vitro mitochondrial uncoupling activity and the severity of in vivo toxicity, suggesting the involvement of other mechanisms or off-target effects. nih.gov
Furthermore, research on another analog, Carbonyl cyanide 3-chloro phenyl hydrazone (CCCP), has shown its ability to inhibit bacterial efflux pumps. nih.govnih.gov These pumps are non-mitochondrial membrane proteins that contribute to antibiotic resistance. This finding highlights a distinct non-mitochondrial target and points towards a broader pharmacological profile than previously understood. The elucidation of these primary or secondary non-mitochondrial targets is a critical area of ongoing research, which may explain the diverse physiological responses observed and open up new therapeutic possibilities.
Investigation in Diverse Cellular and Physiological Contexts
The effects of Carbonyl cyanide 2-nitrophenylhydrazone and its related compounds are being investigated in a growing number of specific biological scenarios.
Bacterial Persistence and Biofilms: In the context of microbiology, these compounds are being explored for their potential to combat bacterial resistance. The CCCP analog, for instance, has been shown to restore sensitivity to the antibiotic colistin (B93849) in the naturally resistant bacterium Brucella intermedia by targeting its efflux pumps. nih.govnih.gov This synergistic effect was also observed to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat. nih.govnih.gov Conversely, some related derivatives have been found to promote biofilm formation in other bacterial species, such as Staphylococcus aureus, indicating that the effects can be highly context- and compound-specific. mdpi.com
Neurodegeneration: The central nervous system is particularly vulnerable to cyanide toxicity due to its high metabolic demand. nih.gov Long-term exposure to cyanide compounds is known to be capable of inducing neurological defects. nih.gov This link has spurred interest in using compounds like 2-NP as research tools to model and understand the metabolic stress and mitochondrial dysfunction that are hallmarks of many neurodegenerative diseases.
Specific Cell Types: Research is increasingly focused on understanding how these compounds affect different types of cells. Studies with the analog FCCP have documented specific pathological changes in hepatocytes (liver cells) and in the alpha and beta cells of the pancreas. nih.gov Modern research methodologies aim to deconstruct the effects seen in bulk tissues into cell-type-specific responses, for example, by analyzing the distinct reactions of various immune cells within a tumor environment. nih.gov This granular approach is essential for a precise understanding of the compound's physiological impact.
Development of Novel Analogs and Derivatives for Mechanistic Dissection
The synthesis of novel analogs and derivatives is a cornerstone of medicinal chemistry, used to refine activity, reduce toxicity, and probe the mechanisms of action. This approach, known as structure-activity relationship (SAR) analysis, systematically modifies the chemical structure of a parent compound to determine which functional groups are essential for its biological effects. nih.govyoutube.combroadinstitute.org
A key study synthesized a series of analogs of carbonyl cyanide phenylhydrazone to dissect the requirements for its mitochondrial uncoupling effect. nih.gov By making specific chemical modifications, researchers could correlate structural changes with functional outcomes. This allows for the development of compounds with more specific or potent effects for research or therapeutic purposes. nih.govnih.gov
| Structural Modification | Effect on Uncoupling Activity | Inferred Importance of Functional Group |
|---|---|---|
| Substitution of acidic hydrogen of the imino group | Loss of uncoupling effect | The acidic imino hydrogen is critical for protonophoric activity. |
| Substitution of nitrile groups | Uncoupling activity preserved | The nitrile groups are not essential for the core uncoupling mechanism. |
Integration with Systems Biology Approaches
To capture a holistic view of the cellular response to this compound, researchers are integrating data from various "omics" platforms. This systems biology approach provides a comprehensive map of the changes occurring across different biological layers. mdpi.com
Proteomics: This field involves the large-scale study of proteins. One application relevant to 2-NP is redox proteomics, which can identify proteins that have been oxidatively damaged. nih.gov A common method involves using the related compound 2,4-dinitrophenylhydrazine (B122626) (DNPH) to tag carbonylated proteins—a marker of oxidative stress—which can then be detected and quantified using antibodies and mass spectrometry. nih.govresearchgate.net This allows researchers to pinpoint the specific protein targets affected by the oxidative stress induced by compounds like 2-NP.
Metabolomics: Metabolomics is the systematic analysis of small molecules, or metabolites, within a biological system. pnas.org By profiling the metabolome, scientists can observe how metabolic pathways are altered in response to treatment with 2-NP. This can reveal shifts in energy production, nutrient utilization, and other core cellular processes, providing crucial insights into the compound's functional impact. nih.govnih.gov
Transcriptomics: Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed. youtube.comyoutube.com By comparing the transcriptomes of treated and untreated cells, researchers can identify the genes and genetic pathways that are switched on or off by this compound, offering clues about the cell's adaptive or pathological response. nih.govnih.gov
| Approach | Biological Molecules Measured | Key Insights Provided |
|---|---|---|
| Proteomics | Proteins | Identification of specific protein targets, post-translational modifications (e.g., carbonylation), and affected signaling pathways. nih.gov |
| Metabolomics | Metabolites (e.g., amino acids, lipids, sugars) | Reveals functional impact on metabolic pathways, energy status, and biochemical reprogramming. pnas.orgnih.gov |
| Transcriptomics | RNA Transcripts | Shows changes in gene expression, identifying genetic pathways and regulatory networks that respond to the compound. youtube.comnih.govnih.gov |
Advanced Imaging Techniques for Spatiotemporal Analysis of Effects
A significant future direction in the study of this compound involves the application of advanced imaging techniques. While traditional biochemical assays provide data from populations of cells, modern microscopy can visualize the effects of the compound in real-time within single living cells and tissues.
The development of novel fluorescent probes and biosensors could allow researchers to track the subcellular localization of 2-NP and its direct impact on specific organelles. For example, high-resolution live-cell imaging could be used to monitor changes in mitochondrial membrane potential, morphology, and dynamics with high spatiotemporal precision. Techniques like Fluorescence Resonance Energy Transfer (FRET) could be employed to visualize protein-protein interactions or conformational changes in target proteins in response to the compound. The integration of such imaging data with the systems biology approaches described above will be crucial for building a complete, multi-scale model of how this compound functions, from the molecular level to the whole organism.
Q & A
Basic: How should CCNP be prepared and handled in experimental settings to ensure stability and solubility?
Answer:
CCNP is typically dissolved in dimethyl sulfoxide (DMSO) at a stock concentration of 100 mM, as it exhibits poor aqueous solubility . Aliquot the solution to avoid repeated freeze-thaw cycles, and store at −20°C in light-protected vials to prevent degradation. Prior to use, warm the aliquot to room temperature and dilute in cell culture medium to the desired working concentration (e.g., 1–50 µM). Validate solvent compatibility, as DMSO concentrations >0.1% may induce cytotoxicity in sensitive cell lines .
Basic: What safety precautions are critical when handling CCNP in laboratory workflows?
Answer:
CCNP is toxic if ingested (H301 hazard statement) and requires stringent safety measures . Use nitrile gloves (tested for chemical permeation resistance under EN 374 standards) and a lab coat or flame-retardant protective clothing. Work in a fume hood to minimize inhalation risks. Contaminated gloves must be removed without touching outer surfaces and disposed of as hazardous waste . Emergency protocols include immediate consultation with a poison control center if ingested and decontamination of exposed skin with soap and water .
Intermediate: What is the standardized protocol for using CCNP to uncouple mitochondrial oxidative phosphorylation in mammalian cell cultures?
Answer:
Cell Preparation: Seed cells in culture medium and allow adherence (e.g., 24 hours for adherent lines).
Dose Optimization: Titrate CCNP (1–50 µM) to determine the minimum concentration required for mitochondrial depolarization, verified via JC-1 dye (red/green fluorescence ratio) .
Treatment: Incubate cells with CCNP for 15–60 minutes at 37°C. Include DMSO vehicle and positive controls (e.g., 10 µM CCCP) to validate assay conditions .
Validation: Confirm mitochondrial uncoupling via oxygen consumption rate (OCR) measurements using Seahorse XF Analyzers or ATP depletion assays .
Advanced: How can researchers resolve discrepancies in CCNP-induced mitochondrial depolarization across cell types or experimental models?
Answer:
Discrepancies may arise from variations in mitochondrial membrane potential (MMP) baseline levels, cell-specific metabolic states, or off-target effects. To address this:
- Baseline Normalization: Pre-treat cells with oligomycin (ATP synthase inhibitor) to standardize MMP before CCNP application.
- Multi-Parameter Assays: Combine JC-1 staining with tetramethylrhodamine ethyl ester (TMRE) to cross-validate depolarization .
- Cell-Type Controls: Compare primary cells vs. immortalized lines, as metabolic plasticity differs (e.g., cancer cells may exhibit resistant MMP dynamics) .
- Mechanistic Profiling: Use RNA-seq or metabolomics to identify compensatory pathways (e.g., glycolysis upregulation) that mask depolarization effects .
Advanced: What integrated methodologies are recommended for studying CCNP’s dual effects on ATP depletion and reactive oxygen species (ROS) generation?
Answer:
Simultaneous Measurement:
- Use luminescence-based ATP assays (e.g., CellTiter-Glo) paired with fluorescent ROS probes (e.g., H2DCFDA or MitoSOX for mitochondrial ROS) .
- Employ time-course experiments to capture dynamic changes (e.g., acute ATP loss vs. delayed ROS spikes).
Pharmacologic Inhibition: Combine CCNP with antioxidants (e.g., N-acetylcysteine) or glycolysis inhibitors (e.g., 2-DG) to dissect ROS sources and energy rescue mechanisms .
Data Interpretation: Normalize ROS data to cell viability (via propidium iodide staining) to distinguish primary effects from secondary cytotoxicity .
Advanced: How does CCNP’s chemical structure influence its specificity as a mitochondrial uncoupler compared to derivatives like CCCP or FCCP?
Answer:
The nitro group at the 2-position on the phenyl ring in CCNP alters its protonophoric activity compared to meta-substituted derivatives (e.g., CCCP, 3-chlorophenyl). Key differences include:
- Membrane Permeability: The nitro group increases hydrophobicity, potentially enhancing mitochondrial accumulation but reducing cytosolic off-target effects .
- Potency: CCCP (EC50 ~1–5 µM) is more potent than CCNP in depolarizing MMP due to optimized proton shuttle dynamics .
- Experimental Validation: Compare dose-response curves in isolated mitochondria using Clark electrode measurements of OCR and validate with computational modeling of protonophore efficiency .
Advanced: What strategies mitigate CCNP’s interference with innate immune signaling pathways, such as STING-TBK1-IRF3 activation?
Answer:
CCNP inhibits STING signaling by disrupting mitochondrial DNA (mtDNA) release or direct TBK1 modulation. To isolate mitochondrial effects:
- Genetic Knockdown: Use STING-knockout cells or siRNA to decouple mitochondrial uncoupling from immune pathway crosstalk .
- Co-Treatment Controls: Combine CCNP with cGAMP (STING agonist) to assess rescue of IRF3 phosphorylation.
- Time-Course Western Blotting: Monitor phospho-TBK1 levels at early (1–2 hr) vs. late (6–24 hr) timepoints to distinguish direct vs. secondary effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
